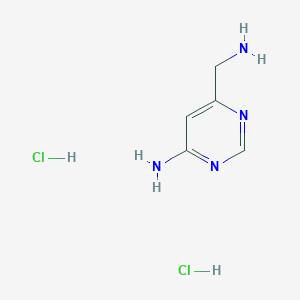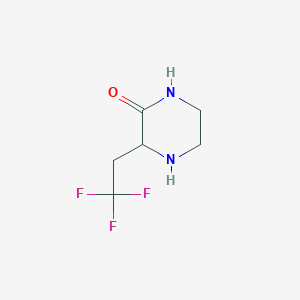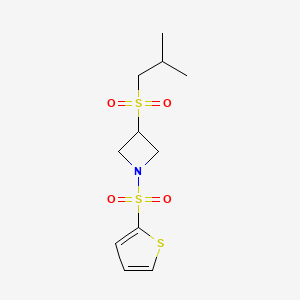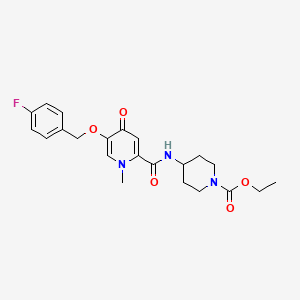
5-(benzyloxy)-N-(3-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(benzyloxy)-N-(3-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom, and includes a carbonyl group (C=O) and a carboxamide group (CONH2). The molecule also has methoxy (OCH3) and benzyloxy (C6H5CH2O) substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyran ring, the introduction of the carbonyl and carboxamide groups, and the attachment of the methoxy and benzyloxy substituents. The exact methods and order of reactions would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of rings and functional groups. The pyran ring provides a core structure, with various groups attached at different positions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in the molecule. For example, the carbonyl group is often involved in nucleophilic addition reactions, while the carboxamide group can participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of pyran derivatives and related compounds. For example, novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized, demonstrating analgesic and anti-inflammatory activities. These compounds include a variety of pyran derivatives that were characterized using elemental and spectral analysis (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study presented the practical synthesis of an orally active CCR5 antagonist, highlighting the importance of pyran derivatives in medicinal chemistry (Ikemoto et al., 2005).
Crystal Structures
The crystal structures of pyran derivatives reveal insights into their potential interactions and applications. For instance, the study on the crystal structures of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and related compounds provides a detailed analysis of their hydrogen-bonded dimers and supramolecular aggregation (Kranjc et al., 2012).
Potential Applications
Research into pyrazole and pyrazolopyrimidine derivatives, including those related to the query compound, has shown potential applications in various fields such as antibacterial activity and the development of anticancer agents. For instance, the synthesis and cytotoxicity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, demonstrating their potential in cancer research (Hassan, Hafez, & Osman, 2014). Additionally, novel pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their herbicidal activity, showing the versatility of pyran and pyrazole derivatives in agricultural sciences (Ohno et al., 2004).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-26-18-9-5-8-16(12-18)10-11-23-22(25)20-13-19(24)21(15-28-20)27-14-17-6-3-2-4-7-17/h2-9,12-13,15H,10-11,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHXZPUBYPXFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-N-(3-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2675709.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2675711.png)
![N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2675713.png)
![8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675714.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2675719.png)
![5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B2675720.png)
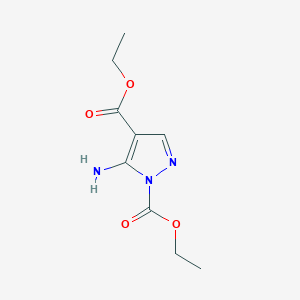
![3-(6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromen-2-yl)propanoic acid](/img/structure/B2675722.png)
